molecular formula C19H21N3O5S B5074258 4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide

4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide

Cat. No.: B5074258
M. Wt: 403.5 g/mol
InChI Key: DMYGAXBMBGTZMZ-UHFFFAOYSA-N
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Description

4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic benzamide derivative characterized by a morpholine-4-sulfonyl group attached to the para-position of the benzamide scaffold.

Properties

IUPAC Name

4-acetamido-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14(23)20-16-4-2-15(3-5-16)19(24)21-17-6-8-18(9-7-17)28(25,26)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYGAXBMBGTZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the acylation of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)phenylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of 4-acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide in cancer treatment, particularly in targeting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various tumors.

Antimicrobial Applications

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity.

Antibacterial Activity

  • Broad-Spectrum Efficacy : The compound exhibited notable antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition ratio of 80.69% against Staphylococcus aureus at a concentration of 50 µg/mL .
  • Biofilm Inhibition : The compound also demonstrated potential in inhibiting biofilm formation, which is critical for bacterial persistence and resistance. Compounds such as 4e and 4g showed significant biofilm inhibition percentages against Klebsiella pneumoniae and other pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the sulfonamide moiety can enhance biological activity. Variations in the substituents on the benzene ring and the morpholine group have been systematically explored to optimize potency against both cancer and microbial targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Breast Cancer Treatment : A study evaluated the anti-proliferative effects of various derivatives of this compound against breast cancer cell lines. Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis at lower concentrations compared to standard treatments like staurosporine .
  • Antimicrobial Efficacy : Another study focused on evaluating the antibacterial properties of derivatives against a panel of pathogens, revealing that specific compounds within this class were effective even at low concentrations, suggesting their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action of 4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide derivatives allow for comparisons in terms of synthetic routes , physicochemical properties , and biological activities . Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Biological Activity/Application Reference
4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide Morpholine sulfonyl group, acetamido substituent Not explicitly stated; inferred roles in enzyme inhibition (e.g., HDAC, kinase modulation)
CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) Acetamido group, free amino group on phenyl ring HDAC inhibitor (IC₅₀: ~2 µM), antitumor activity via histone hyperacetylation
N4-Benzoylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]benzamide) Sulfathiazole core, benzamide linkage Antitubercular agent; targets mycobacterial folate synthesis
4-Acetamido-N-(3-quinoxalin-2-ylphenyl)benzamide Quinoxaline substituent, acetamido group Not explicitly stated; structural similarity suggests kinase or receptor-binding potential
4-acetamido-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}benzamide Triazole-methylphenyl group, acetamido substituent Screening compound (availability: 22 mg); potential antimicrobial or anticancer applications

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₉H₂₁N₃O₅S) has a molecular weight of ~403.45 g/mol. Comparatively, CI-994 (C₁₅H₁₅N₃O₂) is lighter (293.30 g/mol), while N4-benzoylsulfathiazole (C₁₉H₁₆N₄O₃S₂) is heavier (436.48 g/mol) .
  • Solubility : Sulfonamide-containing derivatives (e.g., N4-benzoylsulfathiazole) typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfonamide hydrogen-bonding capacity .
  • Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of 4-aminophenyl benzamide with morpholine-4-sulfonyl chloride, analogous to methods for N4-acylated sulfonamides .

Biological Activity

4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical formula for this compound is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S. The compound features an acetamido group, a morpholine sulfonyl moiety, and a phenyl ring, which collectively influence its solubility, stability, and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with cellular receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial in therapeutic applications, particularly in targeting cancer cell proliferation and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) at concentrations ranging from 1.52 to 6.31 μM . The mechanism of action often involves the induction of apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

CompoundCell LineIC50 (μM)Apoptosis Induction
4eMDA-MB-2311.5222-fold increase
4gMDA-MB-2316.31Significant
4hMCF-75.00Moderate

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Sulfonamide derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. This activity suggests a dual role in both cancer treatment and inflammatory diseases.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound exhibited potent anti-proliferative effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Sphingomyelinase Inhibition : Another research highlighted the compound's potential role as an inhibitor of neutral sphingomyelinase (nSMase2), which is implicated in Alzheimer's disease progression. By inhibiting nSMase2, this compound could reduce exosome release from brain cells, presenting a novel therapeutic avenue for neurodegenerative diseases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable oral bioavailability and moderate half-lives in animal models, although further studies are needed to fully characterize these parameters.

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